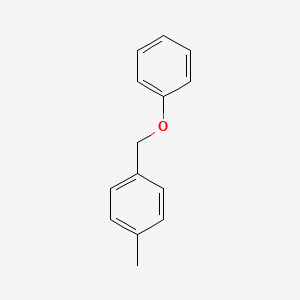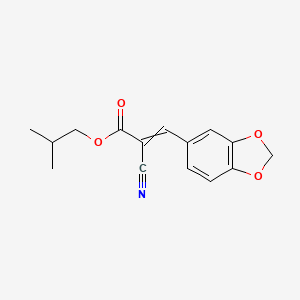
1-(4-Anilinophenyliminomethyl)-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Anilinophenyliminomethyl)-2-naphthol is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by the presence of an aniline group attached to a naphthol moiety through an iminomethyl linkage. Its distinct chemical properties make it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-(4-Anilinophenyliminomethyl)-2-naphthol typically involves the condensation reaction between 4-anilinobenzaldehyde and 2-naphthol. The reaction is usually carried out in the presence of a suitable catalyst under controlled conditions to ensure high yield and purity. Industrial production methods may involve the use of advanced techniques such as microwave-assisted synthesis or phase-transfer catalysis to optimize the reaction efficiency and scalability .
Análisis De Reacciones Químicas
1-(4-Anilinophenyliminomethyl)-2-naphthol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Anilinophenyliminomethyl)-2-naphthol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(4-Anilinophenyliminomethyl)-2-naphthol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparación Con Compuestos Similares
1-(4-Anilinophenyliminomethyl)-2-naphthol can be compared with other similar compounds such as:
4-Anilinophenyliminomethyl-2-naphthol: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
4-Anilinophenyliminomethyl-1-naphthol: Another structural isomer with distinct reactivity and applications.
4-Anilinophenyliminomethyl-3-naphthol: Differing in the position of the naphthol group, affecting its overall behavior in chemical reactions
Propiedades
Número CAS |
16678-72-1 |
|---|---|
Fórmula molecular |
C23H18N2O |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
1-[(4-anilinophenyl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C23H18N2O/c26-23-15-10-17-6-4-5-9-21(17)22(23)16-24-18-11-13-20(14-12-18)25-19-7-2-1-3-8-19/h1-16,25-26H |
Clave InChI |
BUWQSIHIQCJZRU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=C(C=CC4=CC=CC=C43)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


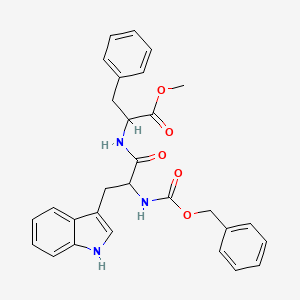

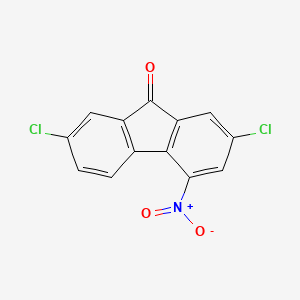
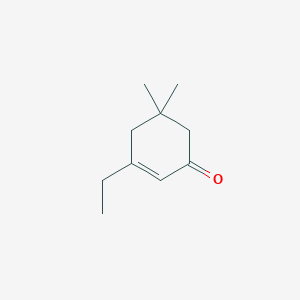
![[3,4,5-Triacetyloxy-6-(2,4,6-tribromophenoxy)oxan-2-yl]methyl acetate](/img/structure/B11948922.png)
![n-[(e)-1,3-Benzodioxol-5-ylmethylidene]-5-chloro-2,4-dimethoxyaniline](/img/structure/B11948929.png)


